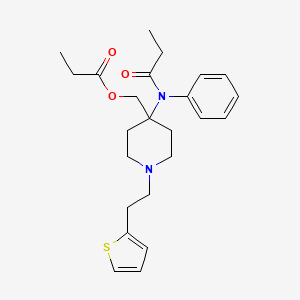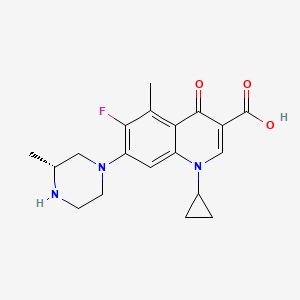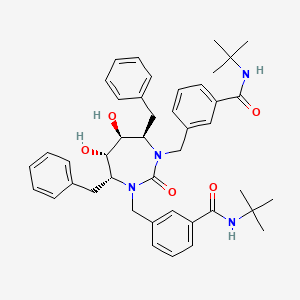![molecular formula C21H48N2O+2 B12772907 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its ability to interact with both hydrophobic and hydrophilic substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium typically involves the reaction of decyl alcohol with a suitable alkylating agent to form the decyloxypropyl intermediate. This intermediate is then reacted with dimethylamine and a trimethylammonium compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a reactor and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and hydroxides are commonly employed
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and personal care products .
Mecanismo De Acción
The mechanism of action of 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This interaction can lead to cell lysis and the inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride
- Dimethyldioctadecylammonium chloride
Uniqueness
Compared to similar compounds, 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium is unique due to its specific alkyl chain length and the presence of both hydrophobic and hydrophilic groups. This makes it particularly effective as a surfactant and allows it to be used in a wider range of applications .
Propiedades
Fórmula molecular |
C21H48N2O+2 |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
3-decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C21H48N2O/c1-7-8-9-10-11-12-13-14-20-24-21-16-19-23(5,6)18-15-17-22(2,3)4/h7-21H2,1-6H3/q+2 |
Clave InChI |
MYQDMILSJPEJPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCC[N+](C)(C)CCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



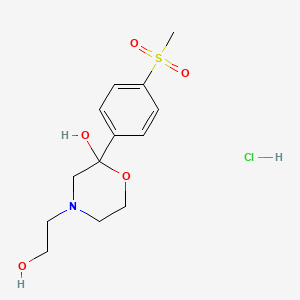
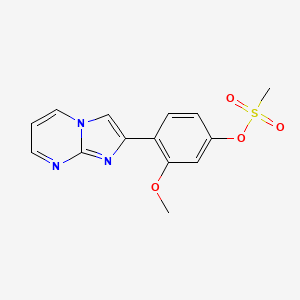
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

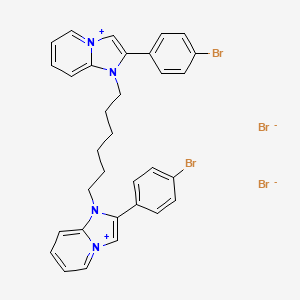
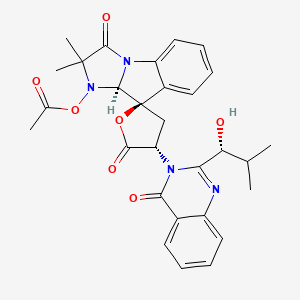
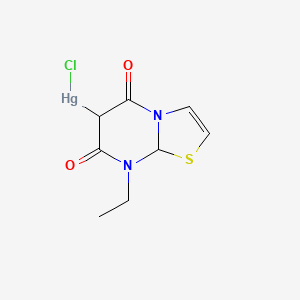
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
